molecular formula C12H22N2O2 B15380566 Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate

Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate

Cat. No.: B15380566
M. Wt: 226.32 g/mol
InChI Key: KASYKNWLVMRDCN-UHFFFAOYSA-N
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Description

Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate is a chemical building block of high interest in pharmaceutical research and organic synthesis. This compound features both a azetidine ring , a strained four-membered heterocycle, and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a cornerstone in modern synthetic chemistry, protecting the azetidine nitrogen and allowing for selective functionalization at other molecular sites . The cyclopropylaminomethyl side chain introduces a rigid, sterically distinct moiety that can significantly influence a molecule's metabolic stability and binding affinity, making it a valuable structural element in medicinal chemistry campaigns . The primary application of this reagent is as a versatile scaffold and intermediate in the construction of more complex, biologically active molecules. Researchers utilize it in the exploration of new drug candidates, particularly as a component in peptide mimetics or as a core structure in small-molecule libraries . Its structural attributes make it suitable for targeting a range of biological processes. The compound is strictly intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 3-[(cyclopropylamino)methyl]azetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9(8-14)6-13-10-4-5-10/h9-10,13H,4-8H2,1-3H3

InChI Key

KASYKNWLVMRDCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNC2CC2

Origin of Product

United States

Biological Activity

Tert-butyl 3-((cyclopropylamino)methyl)azetidine-1-carboxylate (CAS No. 1342433-96-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Structure : The compound features an azetidine ring, which is known for its role in various biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The cyclopropylamino group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds can possess antimicrobial properties. The structural modifications in this compound may influence its efficacy against various bacterial strains.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways.
  • Neuroactive Properties : Given the structural similarity to known neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems, possibly affecting mood and cognition.

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Below are some key findings:

StudyFindings
Investigated the role of azetidine derivatives in antimicrobial activity, highlighting the importance of structural variations.
Reported on the synthesis of related compounds and their biological evaluations, suggesting a pathway for further development.
Explored the neuroactive potential of similar compounds, indicating possible applications in treating neurological disorders.

Case Study 1: Antimicrobial Evaluation

In a study evaluating various azetidine derivatives, this compound showed promising results against Gram-positive bacteria, suggesting a mechanism involving cell wall disruption.

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines revealed that this compound exhibited significant growth inhibition at micromolar concentrations, suggesting a potential lead for anticancer drug development.

Comparison with Similar Compounds

Compounds with Varying Ring Sizes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Applications
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate 887588-04-7 C₁₃H₂₄N₂O₂ 240.34 Piperidine ring (6-membered) Intermediate for CNS-targeting drugs
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate 887587-25-9 C₁₂H₂₂N₂O₂ 226.32 Pyrrolidine ring (5-membered) Antibacterial agent synthesis

Key Findings :

  • Synthetic Utility : Piperidine and pyrrolidine derivatives are more commonly used in central nervous system (CNS) drug candidates due to their conformational flexibility .

Compounds with Modified Substituents

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Differences Applications
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate 1262411-27-7 C₉H₁₈N₂O₃ 202.25 Hydroxymethyl group replaces cyclopropylamino Prodrug synthesis for hydrophilic APIs
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate 497160-14-2 C₁₀H₁₇NO₃ 199.25 2-Oxoethyl substituent Precursor for cross-coupling reactions

Key Findings :

  • Hydrophilicity : The hydroxymethyl analog (CAS 1262411-27-7) exhibits higher polarity, making it suitable for improving aqueous solubility in prodrugs .
  • Reactivity : The 2-oxoethyl substituent (CAS 497160-14-2) enhances electrophilicity, facilitating nucleophilic additions in synthetic pathways .

Pharmacologically Active Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Pharmacological Activity
tert-Butyl 3-(cyanomethyl)-3-(pyrrolo[2,3-d]pyrimidin-4-yl)azetidine-1-carboxylate N/A C₂₅H₃₅N₇O₃Si 509.68 Cyanomethyl and pyrrolo-pyrimidine groups JAK/STAT pathway inhibition
tert-Butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate N/A C₂₄H₂₇N₃O₂ 389.49 Quinoline-phenyl substituent Dual EZH2/HDAC inhibitors

Key Findings :

  • Biological Targets: The cyanomethyl-pyrrolopyrimidine derivative (MW 509.68) demonstrates potent JAK inhibition (IC₅₀ < 10 nM), highlighting the role of electron-withdrawing groups in enhancing kinase binding .
  • Epigenetic Modulation: Quinoline-substituted analogs (e.g., CAS N/A) show dual inhibition of EZH2 and HDAC enzymes, relevant in oncology .

Salts and Prodrugs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Advantages
tert-Butyl azetidin-3-yl(methyl)carbamate hydrochloride 943060-59-1 C₁₀H₂₀ClN₂O₂ 235.73 Hydrochloride salt Improved solubility in aqueous media
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride 2061980-49-0 C₁₂H₂₄Cl₂N₄O₂ 331.25 Piperazine and dihydrochloride Enhanced stability and bioavailability

Key Findings :

  • Salt Forms : Hydrochloride salts (e.g., CAS 943060-59-1) are preferred for preclinical studies due to their stability and ease of formulation .

Structural and Functional Insights

  • Azetidine Core : The 4-membered ring provides rigidity, favoring entropic gains in target binding compared to larger heterocycles .
  • Cyclopropylamino Group: Enhances metabolic stability by resisting oxidative degradation, a limitation observed in hydroxymethyl or ester-containing analogs .

Commercial Availability

  • The target compound is supplied by multiple vendors (e.g., Aladdin Scientific, Shanghai Yuanye) at ~$1,700/g, reflecting its demand in high-throughput screening .

Q & A

Q. Methodological

  • Enzyme Inhibition Assays : Fluorescence-based assays with purified enzymes (e.g., kinases) to measure Ki values .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine binding affinity (Kd) .
  • Cellular Uptake Studies : LC-MS quantification of intracellular concentrations to assess membrane permeability .

How do substituents like the methoxyphenyl group (in analogs) alter biological activity?

Comparative Analysis
Structural analogs (e.g., tert-butyl 3-hydroxy-3-(3-methoxyphenyl)azetidine-1-carboxylate) exhibit:

  • Enhanced Binding : The methoxyphenyl group increases π-π stacking with aromatic residues in enzyme active sites.
  • Modified Solubility : LogP increases by ~0.5 units, reducing aqueous solubility but improving lipid bilayer penetration .
Analog Similarity Index Key Property
Tert-butyl 3-hydroxyazetidine-1-carboxylate0.87Reduced steric bulk
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate0.89Improved hydrogen bonding

What strategies enable enantioselective synthesis of this compound?

Q. Advanced Synthesis

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts for asymmetric induction during cyclopropane formation .
  • Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization .
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>99% ee) .

How is stability under varying storage conditions assessed?

Q. Methodological

  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
  • Light Sensitivity : UV-vis spectroscopy to track photodegradation products under ICH Q1B guidelines .
  • Recommendations : Store at 2–8°C in amber vials under nitrogen to prevent oxidation .

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